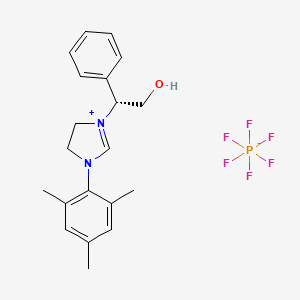
2-Chloro-1,8-naphthyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,8-naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine skeleton is present in many biologically active compounds, making it a valuable scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1,8-naphthyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Another method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride (FeCl3), producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the Vilsmeier-Haack cyclization due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,8-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as sodium azide, to form tetrazolo (1,5-a)(1,8) naphthyridine-4-carbaldehyde.
Cyclization Reactions: Treatment with sodium azide in ethanol leads to cyclization, forming tetrazolo derivatives.
Reduction Reactions: The compound can be reduced to form 2-mercapto-1,8-naphthyridines-3-carbaldehyde when treated with sodium sulfide in DMF.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the Vilsmeier-Haack cyclization.
Dimethylformamide (DMF): Solvent for the cyclization reaction.
Sodium Azide: Used for nucleophilic substitution and cyclization reactions.
Sodium Sulfide: Employed in reduction reactions.
Major Products Formed
Tetrazolo (1,5-a)(1,8) naphthyridine-4-carbaldehyde: Formed through cyclization with sodium azide.
2-Mercapto-1,8-naphthyridines-3-carbaldehyde: Formed through reduction with sodium sulfide.
Aplicaciones Científicas De Investigación
2-Chloro-1,8-naphthyridine-3-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of antimicrobial and antibacterial agents.
Materials Science: It is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s derivatives are studied for their interactions with adenosine receptors and potential use in treating memory disorders.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,8-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with DNA gyrase B, an enzyme crucial for bacterial DNA replication . This interaction inhibits the enzyme’s activity, leading to antibacterial effects.
Comparación Con Compuestos Similares
2-Chloro-1,8-naphthyridine-3-carbaldehyde can be compared with other 1,8-naphthyridine derivatives, such as:
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
Gemifloxacin: An antimicrobial and antibacterial agent.
2-Amino-N-hydroxy-1,8-naphthyridine-3-carboxamidine: A compound with herbicidal properties.
The uniqueness of this compound lies in its versatile reactivity and potential for functionalization, making it a valuable compound for various applications in chemistry and biology.
Propiedades
IUPAC Name |
2-chloro-1,8-naphthyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-8-7(5-13)4-6-2-1-3-11-9(6)12-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKOQJUABKMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)


![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)

![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)

![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)
